

## The Synthetic Pathway of Chlorantraniliprole: A Technical Guide

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Compound of Interest		
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**Chlorantraniliprole** is a widely used insecticide belonging to the anthranilic diamide class. Its synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. This technical guide provides a detailed overview of the core synthesis pathways, including experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

## **Core Synthesis Strategy**

The industrial synthesis of **chlorantraniliprole** predominantly involves the amide coupling of two primary intermediates:

- 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide

The final step is an amidation reaction between these two molecules.[1][2] There are two main approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3][4][5]

# Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine. The pathway involves several key transformations:



hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.

### **Experimental Protocol:**

- Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.
- Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation
  with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the
  pyrazolidinone ring.
- Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.
- Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole. A common oxidizing agent for this step is potassium persulfate.
- Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is
  typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous
  methanol, followed by acidification with an acid such as hydrochloric acid to a pH of 2 to
  precipitate the product. The crude product can be purified by recrystallization from a solvent
  like isopropanol.

An alternative method for the synthesis of the pyrazole ring involves starting from 3-aminocrotononitrile, which undergoes cyclization with hydrazine hydrate, followed by bromination, oxidation, and condensation with 2,3-dichloropyridine.

## Quantitative Data for Intermediate 1 Synthesis:



Step	Startin g Materi al	Reage nts	Solven t	Tempe rature	Time	Yield	Purity	Refere nce
Hydroly sis	Ethyl 3- Bromo- 1-(3- chloro- 2- pyridiny l)-1H- pyrazol e-5- carboxy late	aq. Methan ol, NaOH, HCI	Methan ol/Wate r	Not Specifie d	~1 hr	>47% (overall)	>99.5%	

# Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial and several routes have been developed. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway involves reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-methylamide.

## **Experimental Protocol:**

- Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid. A common method is catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 50°C) for several hours.
- Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated. This can be achieved by reacting it with a chlorinating agent like sulfuryl chloride in an inert organic solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at an elevated temperature (e.g., 50°C).



Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is then converted to the
corresponding N-methylamide. This can be done through a multi-step process involving
esterification followed by ammonolysis with methylamine. Alternatively, a one-pot process
can be employed where the carboxylic acid is first activated and then reacted with
methylamine.

An alternative approach involves the reaction of 3-methyl-2-nitrobenzoyl methylamine with methylamine, followed by reduction of the nitro group with iron powder and an acid, and subsequent chlorination with sulfuryl chloride.

**Ouantitative Data for Intermediate 2 Synthesis:** 

Step	Startin g Materi al	Reage nts	Solven t	Tempe rature	Time	Yield	Purity	Refere nce
Reducti on	2-nitro- 3- methylb enzoic acid	Raney nickel, H²	Ethanol	50°C	4h	98.3%	Not Specifie d	
Chlorin ation	2- amino- 3- methylb enzoic acid	Cl <sub>2</sub> gas	Dichlor oethane	50°C	3h	98.1%	Not Specifie d	
Overall Route	2-nitro- 3- methyl benzoic acid	Various	Various	Various	Various	>80%	Not Specifie d	•

## **Final Synthesis of Chlorantraniliprole**

The final step in the synthesis is the coupling of the two key intermediates.



### **Route 1: Direct Amidation**

In this route, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated and then reacted directly with 2-amino-5-chloro-N,3-dimethylbenzamide.

A common method for activating the carboxylic acid is to convert it to an acid chloride or a mixed anhydride. For instance, the carboxylic acid can be reacted with methanesulfonyl chloride in the presence of a base like 3-methylpyridine in a solvent such as acetonitrile. The reaction mixture is typically cooled initially (e.g., -5 to 0°C) during the addition of methanesulfonyl chloride and then warmed to complete the reaction (e.g., 50°C). An alternative activating agent is N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).

Starting Material s	Couplin g Agents	Solvent	Temper ature	Time	Yield	Purity	Referen ce
Intermedi ate 1 & 2	EDCI, HOBt	Dichloro methane	Ice bath to RT	Overnigh t	91.5%	Not Specified	
Intermedi ate 1 & 2	Methane sulfonyl chloride, 3- methylpy ridine	Acetonitri le	-5°C to 50°C	4h	Not Specified	Not Specified	_
Intermedi ate 1 & 2	DCC, N- hydroxys uccinimid e	THF, Chlorofor m	20-50°C	2-48h	72%	97%	-

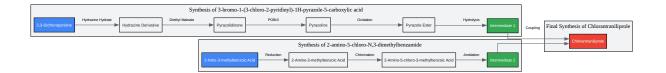
## **Route 2: Through Benzoxazinone Intermediate**

This route involves a two-step process where the two intermediates first react to form a cyclized benzoxazinone intermediate. This intermediate is then ring-opened with methylamine to yield **chlorantraniliprole**.



- Formation of Benzoxazinone: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base.
- Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone intermediate is then reacted with a methylamine solution to open the ring and form the final **chlorantraniliprole** product.

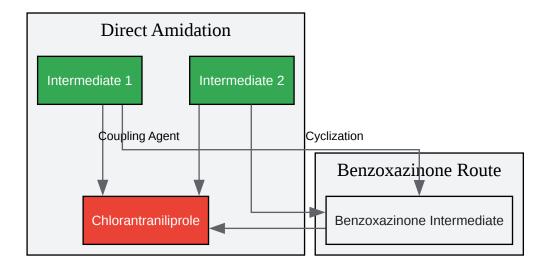
## **Synthesis Pathway Diagrams**



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Caption: Overview of the main synthetic routes to **Chlorantraniliprole**.





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Caption: Two primary routes for the final coupling step in **Chlorantraniliprole** synthesis.

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